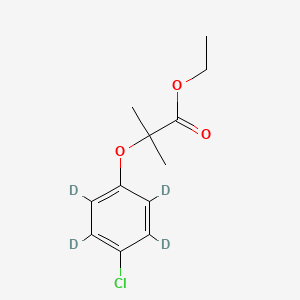

Clofibrate-d4

Description

Properties

IUPAC Name |

ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHUKKLJHYUCFP-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747366 | |

| Record name | Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189654-03-2 | |

| Record name | Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Clofibrate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Clofibrate-d4, a deuterated analog of the lipid-lowering agent Clofibrate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

Chemical Identity and Structure

This compound is a stable isotope-labeled version of Clofibrate, where four hydrogen atoms on the chlorophenoxy ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) in pharmacokinetic and metabolic research.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate |

| Synonyms | 2-(4-Chlorophenoxy-d4)-2-methylpropanoic Acid Ethyl Ester, Ethyl this compound, [2H4]-Clofibrate |

| CAS Number | 1189654-03-2[2][3][4][5] |

| Chemical Formula | C₁₂H₁₁D₄ClO₃[2][3][5] |

| Molecular Weight | 246.72 g/mol [3][5] |

| Canonical SMILES | [2H]c1c([2H])c(OC(C)(C)C(=O)OCC)c([2H])c([2H])c1Cl |

| InChI Key | KNHUKKLJHYUCFP-KSYWHACFNA-N |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and performance in various applications.

Table 2: Core Physicochemical Properties of this compound

| Property | Value/Description |

| Physical State | Oil[6] |

| Appearance | Colorless to pale-yellow liquid |

| Solubility | Soluble in Acetonitrile. The non-deuterated form, Clofibrate, is soluble in DMSO (7 mg/mL) and Ethanol (5 mg/mL), and practically insoluble in water.[7] Similar solubility is expected for this compound. |

| Storage Temperature | Refrigerator[6] |

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from the structure and data on the non-deuterated analog.

Table 3: Expected Analytical Characteristics of this compound

| Analytical Technique | Expected Characteristics |

| Proton NMR (¹H NMR) | Signals corresponding to the ethyl group and the methyl groups. The aromatic region will show a significant reduction in signal intensity due to the deuterium substitution. |

| Deuterium NMR (²H NMR) | A signal in the aromatic region confirming the presence and location of the deuterium atoms. |

| Carbon-13 NMR (¹³C NMR) | Signals for all carbon atoms in the molecule. The signals for the deuterated carbons in the aromatic ring will show splitting due to C-D coupling. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the deuterated molecular weight (approximately 246.72 m/z). The fragmentation pattern will be similar to that of unlabeled Clofibrate but with mass shifts corresponding to the deuterated fragments. |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of this compound. These are standard methods that can be adapted for this specific compound.

Determination of Physical State and Appearance

Objective: To visually inspect and record the physical state and appearance of this compound at ambient temperature.

Methodology:

-

Place a small, accurately weighed sample of this compound onto a clean, dry watch glass or into a clear glass vial.

-

Observe the sample at room temperature (approximately 20-25°C).

-

Record the physical state (e.g., liquid, oil, solid).

-

Note the color and clarity of the substance.

-

This procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Prepare saturated solutions of this compound in a selection of solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide) in separate vials.

-

Add an excess amount of this compound to a known volume of each solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as mg/mL or moles/L.

Spectroscopic Analysis (NMR and MS)

Objective: To obtain Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for structural confirmation.

Methodology for NMR:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimal interference with the analyte signals.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ²H NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure and the positions of the deuterium labels.

Methodology for MS:

-

Prepare a dilute solution of this compound in a volatile solvent compatible with the ionization source (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer using an appropriate technique (e.g., direct infusion or via an LC system).

-

Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Analyze the spectrum to determine the molecular weight and fragmentation pattern, confirming the identity and isotopic enrichment of the compound.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the core properties of this compound and a typical experimental workflow for its characterization.

Caption: Core Properties of this compound.

Caption: Experimental Workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 1189654-03-2 | LGC Standards [lgcstandards.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. scbt.com [scbt.com]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a fibric acid derivative, has been historically significant in the management of hyperlipidemia. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Deuterated clofibrate, a stable isotope-labeled version of the parent compound, serves as a critical tool in modern biomedical research. The substitution of hydrogen atoms with deuterium provides a unique analytical signature without significantly altering the molecule's fundamental chemical properties. This guide explores the primary research applications of deuterated clofibrate, focusing on its utility in quantitative bioanalysis and its potential in pharmacokinetic research through the kinetic isotope effect.

Core Applications of Deuterated Clofibrate

The primary research applications of deuterated clofibrate can be broadly categorized into two main areas:

-

Internal Standard for Quantitative Bioanalysis: This is the most prevalent and well-established application. Deuterated clofibrate, often as clofibrate-d4, is the gold standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods developed for the precise quantification of clofibrate and its active metabolite, clofibric acid, in biological matrices.

-

Investigating the Kinetic Isotope Effect (KIE): Deuteration can alter the rate of metabolic processes. By strategically replacing hydrogen with deuterium at sites of enzymatic attack, researchers can investigate the metabolic pathways of clofibrate and potentially develop analogs with modified pharmacokinetic profiles.

Application 1: Internal Standard for Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, chromatography, and mass spectrometric detection, thereby enhancing the accuracy and precision of bioanalytical methods.

Experimental Workflow for Bioanalytical Quantification using Deuterated Clofibrate

Below is a generalized experimental workflow for the quantification of clofibric acid in human plasma using deuterated clofibric acid as an internal standard.

Figure 1: Experimental workflow for the quantification of clofibrate using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of Clofibric Acid in Human Plasma

The following is a representative protocol synthesized from standard bioanalytical method validation guidelines.

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of clofibric acid and deuterated clofibric acid (internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the clofibric acid stock solution to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of the deuterated clofibric acid IS at an appropriate concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate working solutions of clofibric acid to prepare calibration standards at a range of concentrations (e.g., 1-100 µg/mL).

-

Spike blank human plasma with clofibric acid working solutions to prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

-

Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM transition for clofibric acid: m/z 213 -> m/z 127.

-

MRM transition for deuterated clofibric acid (e.g., d4): m/z 217 -> m/z 131.

-

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (clofibric acid) and the internal standard (deuterated clofibric acid).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of clofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The performance of a bioanalytical method using a deuterated internal standard is assessed through validation parameters. The following table summarizes typical acceptance criteria for such a method.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | The CV of the peak area ratios of post-extraction spiked samples from at least 6 different lots of blank matrix should be ≤ 15% |

| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop) |

Application 2: Investigating the Kinetic Isotope Effect (KIE)

While no specific primary research articles detailing the investigation of the kinetic isotope effect on clofibrate metabolism using a deuterated analog were identified in the current literature search, this remains a significant potential research application. The C-D bond is stronger than the C-H bond, and this can lead to a slower rate of enzymatic cleavage at a deuterated position. This phenomenon, known as the kinetic isotope effect, can be exploited to alter the pharmacokinetic profile of a drug.

Theoretical Signaling Pathway of Clofibrate Metabolism and the Potential Impact of Deuteration

Clofibrate is rapidly hydrolyzed to its active form, clofibric acid, which is then primarily metabolized via glucuronidation. Other oxidative metabolic pathways may also exist. Deuteration at a site of metabolism could slow down this process, potentially leading to a longer half-life and increased drug exposure.

Figure 2: Potential impact of deuteration on the metabolic pathway of clofibrate.

Hypothetical Experimental Protocol: Comparative Pharmacokinetics of Clofibrate and Deuterated Clofibrate

The following protocol outlines a hypothetical study to compare the pharmacokinetics of standard clofibrate with a deuterated version.

1. Study Design:

-

A crossover study in a suitable animal model (e.g., rats or dogs).

-

Each animal receives a single oral dose of standard clofibrate and, after a washout period, a single oral dose of deuterated clofibrate.

2. Dosing and Sample Collection:

-

Administer a defined dose of either clofibrate or deuterated clofibrate.

-

Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

-

Analyze plasma samples for the concentrations of clofibric acid and its deuterated analog using a validated LC-MS/MS method, as described in the previous section.

4. Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for both compounds, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

5. Data Comparison and Interpretation:

-

Statistically compare the pharmacokinetic parameters of clofibrate and its deuterated analog to determine if deuteration resulted in a significant change in its pharmacokinetic profile.

Expected Quantitative Data and Presentation

The results of such a study would be presented in a table comparing the pharmacokinetic parameters of the two compounds.

| Pharmacokinetic Parameter | Clofibrate (Mean ± SD) | Deuterated Clofibrate (Mean ± SD) | % Change |

| Cmax (µg/mL) | Value | Value | Value |

| Tmax (h) | Value | Value | Value |

| AUC₀-∞ (µg·h/mL) | Value | Value | Value |

| t½ (h) | Value | Value | Value |

| CL (L/h/kg) | Value | Value | Value |

| Vd (L/kg) | Value | Value | Value |

Conclusion

Deuterated clofibrate is an indispensable tool in the quantitative bioanalysis of its parent compound, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. While its application in modifying the metabolic profile of clofibrate through the kinetic isotope effect is a well-founded scientific principle, there is a notable absence of published primary research detailing such investigations. The hypothetical experimental design presented here provides a framework for future studies that could explore the potential of deuterated clofibrate to offer a differentiated pharmacokinetic profile, which could have implications for therapeutic optimization. As the field of deuterated drugs continues to expand, further research into the metabolic fate and effects of deuterated clofibrate is warranted.

Commercial Availability and Technical Guide for Clofibrate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Clofibrate-d4, its primary applications, and detailed methodologies for its use in a research setting. This compound is the deuterium-labeled analog of Clofibrate, a lipid-lowering agent. Its main application in research is as an internal standard for the quantitative analysis of Clofibrate and its active metabolite, clofibric acid, in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers, primarily as a neat solid. While some suppliers may offer custom solutions, it is most commonly sold by weight in milligram quantities. The following table summarizes the available information from prominent suppliers. Researchers are advised to request a certificate of analysis for lot-specific details.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Formulations |

| LGC Standards | 1189654-02-2 | C₁₂H₁₁D₄ClO₃ | 246.72 | Information available upon request. | 1 mg, 10 mg (Neat)[4] |

| Santa Cruz Biotechnology | 1189654-02-2 | C₁₂H₁₁D₄ClO₃ | 246.72 | Information available upon request from the Certificate of Analysis. | Inquire for availability.[2] |

| CDN Isotopes | 1189654-02-2 | Not specified | 246.73 | 98 atom % D | 0.01 g, 0.05 g (Neat) |

| Veeprho | 1189654-02-2 | C₁₂H₁₁D₄ClO₃ | 246.72 | Information available upon request. | Inquire for availability.[1] |

| Axios Research | 637-07-0 (non-d) | C₁₀H₇D₄ClO₃ | 246.73 | Information available upon request. | Inquire for availability.[5] |

| Pharmaffiliates | 1189654-02-2 | C₁₂H₁₁D₄ClO₃ | 246.72 | Information available upon request. | Inquire for availability. |

| MedChemExpress | 1189654-02-2 | C₁₂H₁₁D₄ClO₃ | 246.72 | Information available upon request from the Certificate of Analysis. | Inquire for availability.[3] |

Experimental Protocol: Quantification of Clofibric Acid in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the analysis of clofibric acid, the active metabolite of Clofibrate, in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of fibrates by LC-MS/MS.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Clofibric acid (Analyte Standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system

-

Triple quadrupole mass spectrometer

2. Preparation of Standard Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clofibric acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Clofibric acid stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to prepare a 100 ng/mL internal standard working solution.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the particular LC system and column.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Clofibric Acid: Precursor ion (m/z) 213.0 → Product ion (m/z) 127.0

-

Clofibric Acid-d4 (from this compound hydrolysis): Precursor ion (m/z) 217.1 → Product ion (m/z) 131.0

-

-

Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument to achieve maximum sensitivity and specificity.

-

5. Data Analysis:

-

Quantify the concentration of clofibric acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of clofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of the procurement and analytical workflow for this compound.

Caption: Procurement and Quality Control Workflow for this compound.

Caption: LC-MS/MS Analytical Workflow for Clofibric Acid.

References

Clofibrate-d4 CAS number and molecular formula

This technical guide provides a comprehensive overview of Clofibrate-d4, a deuterated analog of the lipid-lowering agent Clofibrate. It is intended for researchers, scientists, and professionals in the field of drug development and analysis. This document details the compound's chemical properties, and analytical applications, and provides structured data for easy reference.

Core Compound Information

This compound is a stable, isotopically labeled form of Clofibrate, where four hydrogen atoms on the chlorophenoxy ring have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Clofibrate in biological matrices.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1189654-03-2 | [1][2] |

| Molecular Formula | C₁₂H₁₁D₄ClO₃ | [1][2] |

| Molecular Weight | 246.72 g/mol | [2] |

| Synonyms | 2-(4-Chlorophenoxy-d4)-2-methylpropanoic Acid Ethyl Ester, Ethyl this compound | [1][2] |

| Appearance | Oil | [1] |

| Storage Temperature | Refrigerator | [1] |

Analytical Applications and Methodologies

The primary application of this compound is as an internal standard in analytical chemistry, particularly for pharmacokinetic and metabolic studies of Clofibrate. Its chemical properties are nearly identical to Clofibrate, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Experimental Protocol: Quantification of Clofibrate in Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Clofibrate in a biological matrix using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

- Vortex for 10 seconds.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 12,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- LC System: A standard HPLC or UHPLC system.

- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- Clofibrate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined based on the instrument and parent drug fragmentation).

- This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Typically a +4 Da shift from the parent drug transitions).

4. Data Analysis:

- The concentration of Clofibrate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve.

Logical Workflow for Analytical Method Development

The following diagram illustrates the logical workflow for developing a quantitative analytical method using an isotopically labeled internal standard like this compound.

Caption: Logical workflow for quantitative analysis.

Signaling Pathway of the Parent Compound, Clofibrate

Clofibrate, the non-deuterated parent compound, primarily exerts its therapeutic effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα. The activation of this nuclear receptor leads to downstream changes in gene expression that regulate lipid metabolism.

Caption: Simplified PPARα signaling pathway.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Clofibrate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibrate-d4, the deuterated analog of the lipid-lowering agent Clofibrate, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its utility is fundamentally dependent on its isotopic purity and stability. This technical guide provides a comprehensive overview of the methods used to determine the isotopic enrichment of this compound and outlines its stability profile under various stress conditions. Detailed experimental protocols for mass spectrometry and NMR spectroscopy for purity assessment, alongside a stability-indicating HPLC method, are presented. Furthermore, this guide illustrates the metabolic pathway of Clofibrate, offering a complete picture for researchers in the field of drug development and analysis.

Introduction

Clofibrate, an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), has been historically used to reduce high cholesterol and triglyceride levels. Its deuterated form, this compound, is indispensable for quantitative bioanalytical assays, where it is used as an internal standard to ensure the accuracy and precision of measurements. The incorporation of four deuterium atoms on the 4-chlorophenyl ring provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.

The reliability of analytical data generated using this compound is directly linked to its isotopic purity and stability. High isotopic enrichment is crucial to prevent signal overlap with the analyte, while proven stability ensures that the standard does not degrade during sample collection, processing, and analysis. This guide details the analytical characterization of this compound, providing researchers with the necessary information to confidently employ it in their studies.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is typically expressed as the atom percent excess of deuterium. Commercial suppliers of this compound provide a certificate of analysis specifying the minimum isotopic enrichment.

Quantitative Data Summary

The isotopic purity of commercially available this compound is generally high, ensuring minimal interference from the unlabeled compound.

| Parameter | Specification | Analytical Technique(s) | Reference |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, NMR | [1] |

| Chemical Purity | ≥98% | HPLC, GC | [1] |

Experimental Protocols for Isotopic Purity Determination

HRMS is a powerful technique for determining the isotopic enrichment of deuterated compounds by precisely measuring the mass-to-charge ratio (m/z) of the molecular ions.

Protocol:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

MS Parameters:

-

Ionization Mode: Positive ESI

-

Scan Mode: Full scan MS

-

Mass Range: m/z 100-500

-

Resolution: ≥ 10,000 FWHM

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the full scan mass spectrum.

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled Clofibrate ([M+H]⁺) and the corresponding peak for this compound ([M+4+H]⁺).

-

Extract the ion chromatograms for all relevant isotopic peaks (d0 to d4).

-

Integrate the peak areas of each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

¹H and ²H NMR spectroscopy are used to confirm the position of deuterium labeling and to estimate the isotopic purity.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated NMR solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The signals corresponding to the protons on the 4-chlorophenyl ring should be significantly reduced or absent compared to the spectrum of unlabeled Clofibrate.

-

Integration of the residual proton signals in the deuterated positions relative to a non-deuterated signal in the molecule (e.g., the ethyl group protons) allows for an estimation of the isotopic enrichment.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

A strong signal should be observed in the aromatic region, corresponding to the deuterium atoms on the 4-chlorophenyl ring, confirming the location of the label.

-

Stability of this compound

The stability of this compound is essential for its use as an internal standard. While specific long-term stability data for this compound is not extensively published, studies on Clofibrate and its active metabolite, clofibric acid, provide valuable insights into its potential degradation pathways. Forced degradation studies are employed to predict the stability of the molecule under various stress conditions.

Summary of Stability Data (Inferred from Clofibrate and Clofibric Acid Studies)

| Stress Condition | Expected Outcome | Potential Degradation Products | Reference |

| Acidic Hydrolysis | Susceptible to hydrolysis of the ester linkage. | Clofibric acid, Ethanol | [2] |

| Basic Hydrolysis | Highly susceptible to hydrolysis of the ester linkage. | Clofibric acid, Ethanol | [2] |

| Oxidative | Potential for degradation, though specific products are not well-documented. | Not specified in literature | |

| Thermal | Generally stable at room temperature. Degradation may occur at elevated temperatures. | Not specified in literature | |

| Photolytic | Found to be photolabile under UV-B light. | Not specified in literature | [3] |

Recommended Storage Conditions

To ensure its long-term stability, this compound should be stored under the following conditions:

-

Temperature: Room temperature (20-25°C).

-

Light: Protected from light in a well-closed container.

-

Humidity: Stored in a dry place.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to develop a stability-indicating method.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

-

Stability-Indicating HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 226 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with the control.

-

Calculate the percentage of degradation.

-

Ensure that the degradation product peaks are well-resolved from the parent drug peak.

-

Visualizations

Clofibrate Mechanism of Action

Clofibrate exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Caption: Clofibrate activates PPARα, leading to changes in gene expression that regulate lipid metabolism.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the workflow for determining the isotopic purity of this compound using HRMS and NMR.

References

- 1. The Recalcitrance Of Clofibric Acid To Microbial Degradation [witpress.com]

- 2. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photolability and photohemolytic studies of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research Involving Clofibrate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of early-stage research involving Clofibrate-d4. It is intended to serve as a valuable resource for professionals in drug development and related scientific fields. This document details the synthesis, mechanism of action, and, most critically, its application as an internal standard in bioanalytical assays.

Introduction to this compound

This compound is the deuterated analog of Clofibrate, a lipid-lowering agent belonging to the fibrate class of drugs. Clofibrate itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid.[1] Clofibric acid acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which leads to alterations in gene expression that regulate lipid metabolism.[2] This results in a reduction of plasma triglycerides and very-low-density lipoprotein (VLDL).[3]

Due to the significance of understanding the pharmacokinetics of Clofibrate and its active metabolite, a reliable method for their quantification in biological matrices is essential. This is the primary role of this compound in research and development. As a stable isotope-labeled internal standard, this compound is indispensable for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[4][5]

Synthesis and Characterization

While detailed proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be postulated based on the known synthesis of Clofibrate and standard deuteration techniques. The synthesis likely involves the use of a deuterated starting material, such as p-chlorophenol-d4.

A potential synthesis workflow is outlined below:

Characterization of this compound would involve standard analytical techniques to confirm its identity and purity. While comprehensive public data is scarce, the expected data would include:

-

¹H and ¹³C NMR: To confirm the molecular structure and the position of the deuterium labels.

-

Mass Spectrometry: To verify the molecular weight and isotopic enrichment.

Mechanism of Action of the Parent Compound, Clofibrate

This compound is expected to have the same mechanism of action as Clofibrate, although its primary use is not as a therapeutic agent itself. The biological activity of Clofibrate is mediated by its active metabolite, clofibric acid.

The signaling pathway is initiated by the activation of PPARα:

Application of this compound in Bioanalytical Methods

The most significant application of this compound is as an internal standard in the quantitative analysis of Clofibrate and clofibric acid in biological samples, such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation, chromatography, and ionization.[6]

Experimental Protocol: Quantification of Clofibric Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for the analysis of fibrates.[7]

4.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Clofibric Acid (Analyte)

-

Human Plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, LC-MS grade

-

Methanol, HPLC grade

4.1.2. Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

4.1.4. Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for clofibric acid and its deuterated internal standard are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Clofibric Acid | 213.0 | 127.0 |

| Clofibric Acid-d4 | 217.1 | 131.0 |

Table 1: Representative Mass Spectrometry Parameters for Clofibric Acid and Clofibric Acid-d4.[7]

Note: this compound is hydrolyzed to Clofibric Acid-d4 either during sample preparation or in the mass spectrometer's ion source. Therefore, the MRM transition for Clofibric Acid-d4 is monitored.

Experimental Workflow

The overall workflow for a typical pharmacokinetic study using this compound is as follows:

Quantitative Data Summary

As this compound is primarily used as an internal standard, quantitative data in early-stage research typically relates to the validation of the bioanalytical method itself. Key parameters that are assessed include linearity, accuracy, precision, and stability. While specific data for this compound is not extensively published, the following table represents typical acceptance criteria for a validated bioanalytical method in accordance with regulatory guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |

| Recovery | Consistent, precise, and reproducible |

| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of nominal concentration |

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria.

Conclusion

This compound is a critical tool in the preclinical and clinical development of Clofibrate and other fibrates. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of pharmacokinetic and metabolic studies. This technical guide has provided an overview of its synthesis, the mechanism of its parent compound, and a detailed protocol for its application in a validated LC-MS/MS bioanalytical method. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined herein is essential for generating high-quality, reproducible data in the study of this class of therapeutic agents.

References

- 1. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. francis-press.com [francis-press.com]

- 7. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Clofibrate-d4: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and biological context for Clofibrate-d4 (CAS No. 1189654-03-2). Given that specific safety data for the deuterated form is limited, this document leverages the extensive data available for its parent compound, Clofibrate (CAS No. 637-07-0), as a close surrogate. Deuterium labeling is not expected to significantly alter the toxicological profile.

Compound Identification and Properties

This compound is a deuterium-labeled analog of Clofibrate, an antilipemic agent.[1] It is primarily used as an internal standard in analytical and research applications, such as mass spectrometry, to ensure accurate quantification of Clofibrate in biological samples.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | Ethyl 2-(4-chlorophenoxy-d4)-2-methylpropanoate | [1][3] |

| Synonyms | [2H4]-Clofibrate; Ethyl this compound | [4] |

| CAS Number | 1189654-03-2 | [1][3][4] |

| Molecular Formula | C₁₂H₁₁D₄ClO₃ | [1][4] |

| Molecular Weight | 246.72 g/mol | [1][3] |

| Appearance | Oil | [4] |

| Solubility | Practically insoluble in water; miscible with acetone, chloroform, diethyl ether, and ethanol. | [5] |

| Storage Temperature | Refrigerator | [4] |

Toxicological Data and Hazard Identification

The toxicological data presented below is for the parent compound, Clofibrate. Researchers should handle this compound with the same level of caution.

Table 2: Acute Toxicity Data for Clofibrate (CAS: 637-07-0)

| Route | Species | Value | Source(s) |

| Oral (LD50) | Rat | 940 mg/kg | [6] |

| Intraperitoneal (LD50) | Rat | 910 mg/kg | [6] |

| Oral (TDLo) | Human | 171 ml/kg/6D (intermittent) | [6] |

GHS Hazard Classification (Clofibrate)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[6]

-

Skin Irritation: Category 2 (Causes skin irritation)[6]

-

Serious Eye Damage: Category 1 (Causes serious eye damage)[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[6]

-

Carcinogenicity: Long-term studies have suggested a potential increased risk of cancer.[7]

Safe Handling and Storage Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]

Handling Procedures

-

Avoid inhalation of vapor or mist.[8]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[2][8] Recommended storage is in a refrigerator.[4]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

First Aid Measures

-

After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][6]

-

After Skin Contact: Immediately wash with plenty of water and soap and rinse thoroughly. If skin irritation persists, seek medical advice.[2][6]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a physician.[2][6]

-

After Swallowing: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[2]

Biological Mechanism of Action: PPARα Agonism

Clofibrate, and by extension this compound, exerts its primary biological effects as an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][8] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and fatty acid oxidation.[6]

Activation of PPARα by Clofibrate leads to a cascade of events, including:

-

Increased expression of lipoprotein lipase, which enhances the clearance of triglycerides.[8]

-

Increased fatty acid uptake and β-oxidation in the liver and muscle.[6][8]

-

Decreased hepatic production of Very Low-Density Lipoprotein (VLDL).[8]

-

Induction of synthesis of HDL apolipoproteins (ApoA-I and ApoA-II).[1]

Experimental Protocols and Use

This compound is most commonly employed as an internal standard (IS) in bioanalytical methods to correct for variability during sample processing and analysis.[9] Its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatography, while its mass difference allows for distinct detection by mass spectrometry.[2][9]

Example Workflow: Quantification in Plasma

The following diagram illustrates a typical workflow for using this compound to quantify Clofibric acid (the active metabolite) in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not allow the product to enter drains or surface water.[6][8]

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Treatment with PPARα Agonist Clofibrate Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clofibrate | lipid-lowering agent | agonist of PPAR | CAS# 637-07-0 | InvivoChem [invivochem.com]

- 8. What is the mechanism of Clofibrate? [synapse.patsnap.com]

- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application Note: High-Throughput Analysis of Fibrates in Human Plasma Using Clofibrate-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fibrates are a class of amphipathic carboxylic acids that are primarily used to lower high blood triglyceride levels and, to a lesser extent, lower low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol. They exert their effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which alters the transcription of genes involved in lipid metabolism.[1][2] Given their widespread use in the management of dyslipidemia, there is a significant need for robust and reliable analytical methods to quantify fibrates and their metabolites in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of fibrates in human plasma. The method utilizes Clofibrate-d4 as an internal standard to ensure accuracy and precision. Clofibrate is rapidly hydrolyzed in vivo to its active metabolite, clofibric acid.[3] Therefore, this compound serves as an ideal stable isotope-labeled internal standard for the quantification of clofibric acid and other fibrates.

Principle of the Method

The method involves a simple protein precipitation step to extract the analytes and the internal standard from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) for detection and quantification. The use of a deuterated internal standard that co-elutes with the analyte of interest compensates for variability in sample preparation and matrix effects, leading to a more robust and reliable assay.

Clofibrate's Mechanism of Action: The PPARα Signaling Pathway

Clofibrate and other fibrates act as agonists for the nuclear receptor PPARα. Upon activation by a ligand like a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a reduction in plasma triglycerides.

Experimental Protocols

Materials and Reagents

-

Clofibrate, Clofibric Acid, and other fibrate standards (e.g., Fenofibrate, Gemfibrozil)

-

This compound (or Clofibric acid-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

Standard and Internal Standard Stock Solutions

Prepare stock solutions of the fibrate standards and this compound internal standard in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

Working Solutions

Prepare working solutions of the fibrate standards by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

-

To 10 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

Data Presentation

MRM Transitions and Mass Spectrometer Parameters

The following table summarizes the optimized MRM transitions and compound-specific parameters for the analysis of clofibric acid and the internal standard, clofibric acid-d4.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Clofibric Acid | 213.0 | 127.0 | 50 | 15 |

| Clofibric Acid-d4 (IS) | 217.1 | 131.0 | 50 | 15 |

Method Performance

The method was validated for linearity, precision, accuracy, and recovery.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of fibrates in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it a valuable tool for pharmacokinetic and metabolic studies of fibrate drugs.

References

- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Clofibrate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clofibrate in human plasma. The assay utilizes clofibrate-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2][3] Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with scheduled multiple reaction monitoring (SMRM).[4][5] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of clofibrate.

Introduction

Clofibrate is a lipid-lowering agent of the fibrate class used in the treatment of hyperlipidemia. Accurate and reliable quantification of clofibrate in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and specificity.[6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays as it mimics the analyte's behavior during sample preparation and ionization, thus providing the most accurate results.[1][2] This protocol describes a validated LC-MS/MS method for the determination of clofibrate in human plasma.

Experimental

Materials and Reagents

-

Clofibrate (purity ≥98%)

-

This compound (purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Clofibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of clofibrate in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Clofibrate Working Solutions: Prepare serial dilutions of the clofibrate stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL this compound).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Conditions

Liquid Chromatography

-

System: Shimadzu LC-30AD or equivalent[5]

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-30% B

-

3.1-4.0 min: 30% B

-

Mass Spectrometry

-

System: Triple Quadrupole Mass Spectrometer (e.g., QTRAP 5500)[5]

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scheduled MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |

| Clofibric Acid* | 213.0 | 127.0 | -50 | -20 | -10 |

| This compound | 217.0 | 131.0 | -50 | -20 | -10 |

Note: Clofibrate is rapidly hydrolyzed to its active metabolite, clofibric acid, in vivo. Therefore, the quantification of clofibric acid is performed. The precursor and product ions are for clofibric acid.[4][5]

Caption: LC-MS/MS Analytical Workflow.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.[7] The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 1.0 to 100.0 µg/mL in human plasma. The coefficient of determination (r²) was >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤15 | 85-115 | ≤15 | 85-115 |

| Low QC | 3.0 | ≤15 | 85-115 | ≤15 | 85-115 |

| Mid QC | 50.0 | ≤15 | 85-115 | ≤15 | 85-115 |

| High QC | 80.0 | ≤15 | 85-115 | ≤15 | 85-115 |

Lower Limit of Quantification (LLOQ)

The LLOQ was determined to be 1.0 µg/mL, with a signal-to-noise ratio of >10.[8]

Recovery

The extraction recovery of clofibrate and the internal standard was consistent and reproducible across the three QC levels.

Matrix Effect

No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of clofibrate in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a research setting.

References

- 1. scispace.com [scispace.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method [mdpi.com]

- 6. resolian.com [resolian.com]

- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

Application Note: Quantitative Analysis of Clofibrate-d4 using 1H-NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of Clofibrate-d4 using proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. This method provides a reliable means to determine the purity and concentration of this compound, a deuterated analog of the lipid-lowering agent Clofibrate. The protocol herein describes the sample preparation, selection of a suitable internal standard, instrument parameters, and data analysis for the precise quantification of this compound.

Introduction

Quantitative NMR (qNMR) is a primary analytical technique that allows for the direct measurement of the amount of a substance in a sample.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification without the need for identical reference standards for the analyte.[2] this compound, with deuterium atoms on the ethyl group, retains key proton signals from the aromatic and isobutyrate moieties, which can be utilized for quantification. This method is particularly valuable in drug development and quality control for assessing the purity of active pharmaceutical ingredients (APIs) and deuterated standards.

Chemical Structure of this compound

The deuteration at the ethyl group of Clofibrate results in the following structure for this compound:

Formula: C₁₂H₁₁D₄ClO₃ Molecular Weight: 246.72 g/mol

The protons available for ¹H-NMR quantification are the aromatic protons and the protons of the two methyl groups.

Experimental Protocols

Materials and Equipment

-

Analyte: this compound

-

Internal Standard: Maleic Acid (Certified Reference Material, ≥99.5% purity)

-

Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe

-

Analytical Balance: Readable to 0.01 mg

-

Volumetric Glassware: Class A

-

NMR Tubes: 5 mm, high precision

Selection of Internal Standard

An ideal internal standard for qNMR should have high purity, be stable, soluble in the chosen solvent, and possess signals that do not overlap with the analyte signals.[3] Maleic acid is chosen for this application due to its high purity, stability, and a sharp singlet in the aromatic region (around 6.3 ppm in CDCl₃) which does not interfere with the signals of this compound.

Sample Preparation

Accurate weighing is critical for the precision of the qNMR experiment.

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.

-

Accurately weigh approximately 5 mg of Maleic Acid into the same vial. Record the exact weight.

-

Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

-

Vortex the vial until both the sample and the internal standard are completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be carefully set.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides sufficient resolution for baseline separation of signals. |

| Pulse Angle | 90° | Ensures maximum signal intensity for all protons.[4] |

| Acquisition Time (AQ) | ≥ 3 seconds | Allows for complete decay of the Free Induction Decay (FID) to minimize truncation artifacts. |

| Relaxation Delay (D1) | 30 seconds | Should be at least 5 times the longest T₁ of both the analyte and internal standard to ensure full relaxation.[5] |

| Number of Scans (NS) | 16 | To achieve a signal-to-noise ratio (S/N) of >250 for the signals used for quantification. |

| Spectral Width (SW) | 20 ppm | To cover the full range of expected chemical shifts. |

| Temperature | 298 K (25 °C) | To ensure stable and reproducible experimental conditions. |

Data Processing and Analysis

-

Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Integrate the selected signals for both this compound and the internal standard. For this compound, the singlet from the two methyl groups (around 1.6 ppm) is recommended due to its sharp nature and high number of protons. For Maleic Acid, integrate the singlet from the two olefinic protons (around 6.3 ppm).

-

The purity of this compound can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I_analyte: Integral of the selected this compound signal (methyl groups)

-

N_analyte: Number of protons for the selected signal (6H)

-

I_IS: Integral of the Maleic Acid signal

-

N_IS: Number of protons for the Maleic Acid signal (2H)

-

MW_analyte: Molecular weight of this compound (246.72 g/mol )

-

m_analyte: Mass of this compound

-

MW_IS: Molecular weight of Maleic Acid (116.07 g/mol )

-

m_IS: Mass of Maleic Acid

-

P_IS: Purity of the Maleic Acid internal standard

-

Data Presentation

The following tables summarize hypothetical quantitative results for the purity determination of three different lots of this compound.

Table 1: Sample and Internal Standard Weighing Data

| Sample ID | Mass of this compound (mg) | Mass of Maleic Acid (mg) |

| Lot A | 10.12 | 5.05 |

| Lot B | 9.98 | 5.10 |

| Lot C | 10.05 | 5.02 |

Table 2: ¹H-NMR Integration and Purity Calculation

| Sample ID | Integral of this compound (Methyl Signal, 6H) | Integral of Maleic Acid (2H) | Calculated Purity (%) |

| Lot A | 3.50 | 1.00 | 99.2 |

| Lot B | 3.42 | 1.01 | 98.9 |

| Lot C | 3.48 | 1.00 | 99.5 |

Table 3: Summary of Purity Results

| Sample ID | Mean Purity (%) (n=3) | Standard Deviation | Relative Standard Deviation (%) |

| Lot A | 99.2 | 0.15 | 0.15 |

| Lot B | 98.9 | 0.12 | 0.12 |

| Lot C | 99.5 | 0.18 | 0.18 |

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. researchgate.net [researchgate.net]

- 4. bipm.org [bipm.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Clofibrate-d4 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Clofibrate-d4 in plasma for quantitative analysis. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly used techniques in bioanalytical laboratories. This document includes summaries of expected quantitative performance for each method and visual workflows to aid in experimental setup.

Introduction

This compound is a deuterated analog of clofibrate, often used as an internal standard in pharmacokinetic and bioequivalence studies of clofibric acid, the active metabolite of clofibrate. Accurate and precise quantification of this compound is critical for the reliability of these studies. The choice of sample preparation technique is a crucial step in the analytical workflow, directly impacting the cleanliness of the extract, recovery of the analyte, and the overall sensitivity and robustness of the assay, which is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines three established methods for the extraction of this compound from a plasma matrix. The selection of the most appropriate method will depend on the specific requirements of the assay, such as desired sample throughput, required limit of quantification, and the available laboratory equipment.

Quantitative Performance Summary

The following tables summarize typical validation parameters for the analysis of clofibric acid in plasma, which can be considered indicative of the performance expected for its deuterated internal standard, this compound.

Table 1: Recovery and Matrix Effect

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery (%) | >94%[1] | ~90% | ~100% |

| Matrix Effect | High | Moderate | Low |

Table 2: Linearity and Sensitivity

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| LLOQ (µg/mL) | Not Specified | 4.9[2] | 1.0[2][3] |

| ULOQ (µg/mL) | Not Specified | Not Specified | 100.0[3] |

| Linear Range (µg/mL) | 1.5 - 30[1] | Not Specified | 1.0 - 100.0[3] |

Table 3: Precision and Accuracy

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Intra-day Precision (%CV) | <15% | <15% | <10% |

| Inter-day Precision (%CV) | <15% | <15% | <10% |

| Accuracy (% bias) | ±15% | ±15% | ±15% |

Experimental Protocols

Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of plasma proteins using a water-miscible organic solvent.

Materials:

-

Human plasma

-

This compound spiking solution

-

Acetonitrile (ACN), HPLC grade

-